![molecular formula C14H23NO B12535166 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol CAS No. 804432-42-6](/img/structure/B12535166.png)
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is an organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents. The structure of this compound includes a phenyl ring substituted with two methyl groups and a propanolamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential use as a sympathomimetic agent, which can mimic the effects of endogenous catecholamines.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol involves:
Molecular Targets: The compound may target adrenergic receptors, leading to the activation of these receptors.
Pathways Involved: Activation of adrenergic receptors can result in increased levels of cyclic AMP (cAMP), leading to various physiological effects such as vasoconstriction and bronchodilation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: A compound with a similar structure but without the dimethyl substitutions on the phenyl ring.
Ephedrine: Another sympathomimetic agent with a similar mechanism of action but different substitution patterns.
Uniqueness
1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and reactivity.
Propriétés
Numéro CAS |
804432-42-6 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-9(2)15-12(5)14(16)13-8-10(3)6-7-11(13)4/h6-9,12,14-16H,1-5H3 |
Clé InChI |
GHVOEYKSFYOHNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C(C)NC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
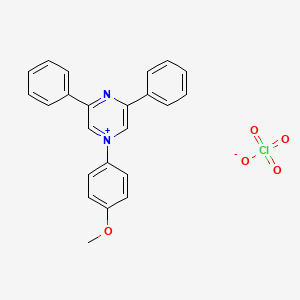

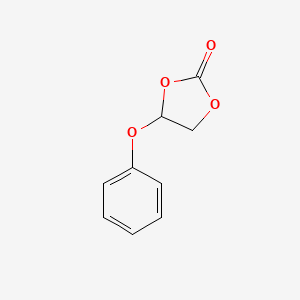
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
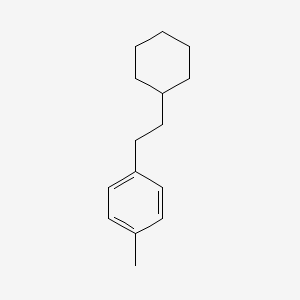
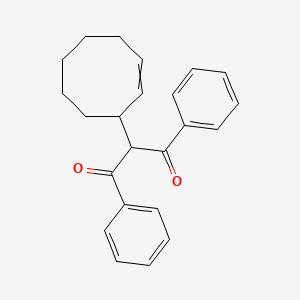
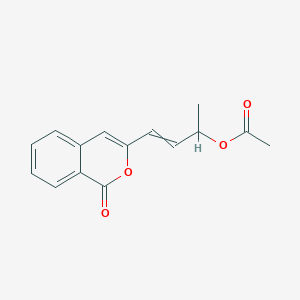
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
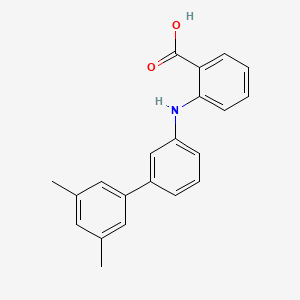
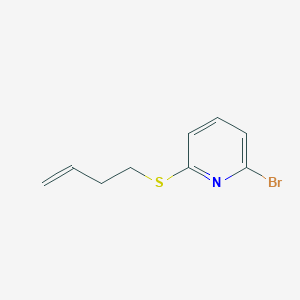
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
